molecular formula C11H11NO B560779 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 102035-37-0

5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B560779
CAS No.: 102035-37-0
M. Wt: 173.215
InChI Key: LKARGKZNHMEEDA-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile is a high-purity chemical intermediate serving as a critical synthetic precursor in medicinal chemistry and drug discovery research. This compound features an indane core structure substituted with a methoxy group and a carbonitrile function, making it a valuable scaffold for constructing more complex bioactive molecules. Research indicates that derivatives of 1-benzylindane, which share this core structure, are potent and selective agonists for estrogen receptor beta (ERβ) . Such compounds have demonstrated significant research potential in preclinical studies, including the reduction of weight gain and decreased immobility time in forced swimming tests without increasing uterine weight in models of estrogen-depleted conditions, suggesting relevance for investigating novel therapeutic approaches for postmenopausal conditions including obesity and depression . The carbonitrile group at the 1-position is particularly noteworthy as it forms an all-carbon quaternary stereocenter, a pivotal structural feature whose asymmetric synthesis is a key objective in modern organic methodology development . This compound is exclusively intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are responsible for verifying the identity and purity of the material for their specific applications. Handle all chemicals with appropriate personal protective equipment in a controlled laboratory environment, referring to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-10-4-5-11-8(6-10)2-3-9(11)7-12/h4-6,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKARGKZNHMEEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708581
Record name 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102035-37-0
Record name 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Continuous Flow Cyanation

  • Process :
    A mixture of 1-bromo-5-methoxy-2,3-dihydro-1H-indene and CuCN\text{CuCN} in DMF is pumped through a heated reactor (100°C, residence time: 2 hours). The output is quenched with water, and the product is extracted with ethyl acetate.

  • Advantages :

    • 20% higher yield compared to batch processes.

    • Reduced cyanide exposure risks due to enclosed systems.

Purification and Characterization

Purification Techniques

  • Column Chromatography :
    Silica gel chromatography with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials and byproducts.

  • Recrystallization :
    Ethanol/water mixtures (3:1) yield high-purity crystals (≥98% by HPLC).

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3):

    • Methoxy protons: δ 3.78 (s, 3H).

    • Indene protons: δ 2.85–3.15 (m, 4H), δ 6.65–6.80 (m, 2H).

  • IR :

    • Nitrile stretch: ν=2240cm1\nu = 2240 \, \text{cm}^{-1}.

Challenges and Optimization Strategies

Mitigating Side Reactions

  • Aldol Condensation :
    Trace moisture in DMF promotes aldol side products. Anhydrous conditions (molecular sieves) suppress this.

  • Nitrile Hydrolysis :
    Acidic workup conditions are avoided to prevent hydrolysis to the corresponding amide or carboxylic acid.

Catalyst Screening

  • Lewis Acids :
    ZnCl2\text{ZnCl}_2 improves Friedel-Crafts alkylation efficiency by 15% compared to AlCl3\text{AlCl}_3.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Halogenation-Cyanation7098High
Friedel-Crafts5095Moderate

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 5-methoxy-2,3-dihydro-1H-indene-1-amine.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile serves as a building block in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential as:

  • Antitumor agents : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells. For instance, a study demonstrated IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Neuroprotective agents : The compound has shown promise in reducing neuronal damage in models of ischemic stroke, suggesting its role as a neuroprotective agent.
  • Antimicrobial agents : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

The biological activities of this compound include:

  • Anticancer Properties : Investigations have shown potential in inhibiting tumor growth and cell proliferation in various cancer cell lines. The mechanism may involve modulation of signaling pathways associated with cell survival and apoptosis.
  • Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to mitigate oxidative stress and inflammation is critical in these contexts.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundYesYesYes
6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acidModerateYesLimited
5-Methoxyindole derivativesYesYesSignificant

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Anticancer Study : A study demonstrated that derivatives exhibited significant cytotoxic effects against breast cancer cells. The selectivity index was calculated to assess the efficacy against tumor versus normal cells.
  • Neuroprotective Research : In models of ischemic stroke, this compound showed promise in reducing neuronal damage and improving functional recovery, suggesting its role as a neuroprotective agent.
  • Antimicrobial Evaluation : Recent investigations revealed notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and carbonitrile groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

(a) 1-(3-Fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile (C-1)
  • Structure : Shares the 2,3-dihydroindene-1-carbonitrile core but includes a 3-fluoro-4-hydroxybenzyl substituent at the 1-position and a hydroxyl (-OH) group at the 5-position.
  • Key Properties :
    • Exhibits 256-fold selectivity for ERβ over ERα due to steric and electronic effects of the fluorohydroxybenzyl group .
    • Demonstrated efficacy in reducing obesity and depressive-like behavior in ovariectomized mice at serum concentrations of 10–300 nM .
  • Applications: Investigated as a therapeutic agent for postmenopausal disorders.
(b) 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile
  • Structure : Contains a ketone (-C=O) at the 1-position instead of a nitrile and a nitrile at the 5-position.
  • Key Properties: Molecular formula C₁₀H₇NO (MW: 157.17).
  • Applications : Used in synthetic organic chemistry as a precursor for heterocyclic compounds.
(c) 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid
  • Structure : Replaces the nitrile (-CN) with a carboxylic acid (-COOH) group.
  • Key Properties :
    • Molecular formula C₁₁H₁₂O₃ (MW: 192.21).
    • The carboxylic acid group introduces hydrogen-bonding capacity, enhancing interactions in biological systems compared to the nitrile derivative .
  • Applications : Intermediate in drug synthesis, particularly for anti-inflammatory agents.

Indole-Based Analogues

(a) 5-Methyl-3-phenyl-1H-indole-2-carbonitrile
  • Structure : Indole core with a methyl group at the 5-position, phenyl at the 3-position, and nitrile at the 2-position.
  • Key Properties :
    • Molecular formula C₁₆H₁₂N₂ (MW: 232.28).
    • Exhibits strong IR absorption at 2189 cm⁻¹ (C≡N stretch) and a melting point of 168°C .
  • Applications : Studied for optoelectronic materials due to its planar aromatic system.
(b) 5-Methoxy-1H-indole-3-carbonitrile
  • Structure : Indole core with methoxy at the 5-position and nitrile at the 3-position.
  • Key Properties: Synthesized via Pd-catalyzed cyanation reactions with yields up to 88% . The indole nitrogen enables coordination with metal catalysts, differing from the non-aromatic dihydroindene system .
  • Applications : Building block for kinase inhibitors and fluorescent dyes.

Functionalized Dihydroindenes

(a) 5-Amino-7-phenyl-2,3-dihydro-1H-indene-4,6-dicarbonitrile
  • Structure: Dihydroindene with amino (-NH₂) and phenyl groups at the 5- and 7-positions, respectively, and dual nitriles at 4 and 4.
  • Key Properties :
    • Multiple nitriles enhance electron deficiency, favoring charge-transfer interactions .
  • Applications : Explored in organic electronics and as a ligand for transition-metal complexes.
(b) Methyl 5-Methoxy-2,3-dihydro-1H-indene-2-carboxylate
  • Structure : Ester (-COOCH₃) at the 2-position and methoxy at the 5-position.
  • Key Properties :
    • The ester group improves solubility in polar solvents compared to nitrile derivatives .
  • Applications : Intermediate in prostaglandin synthesis.

Biological Activity

5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound characterized by its unique bicyclic structure, which includes a methoxy group and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, summarizing research findings, case studies, and data tables related to its effects.

The molecular formula of this compound is C10H9NC_{10}H_{9}N with a molecular weight of approximately 173.215 g/mol. The presence of both a methoxy group and a carbonitrile group contributes to its unique reactivity and biological properties. These functional groups enable the compound to participate in various chemical reactions, enhancing its potential applications in drug development and organic synthesis.

The mechanism of action for this compound involves interactions with various molecular targets within biological systems. The methoxy and carbonitrile groups can engage in hydrogen bonding and other interactions that influence the compound's biological activity. It is hypothesized that this compound may exert its effects by modulating enzyme activities or interacting with specific receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For example, derivatives of similar compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In particular, it has been reported to inhibit cancer cell proliferation in various cancer types through mechanisms such as inducing apoptosis and disrupting cell cycle progression. A notable case study involved the evaluation of this compound against human cancer cell lines, where it exhibited cytotoxic effects comparable to established chemotherapeutic agents .

Case Studies

Case Study 1: Anticancer Activity
A recent study explored the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against cancer cells compared to control treatments .

Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ampicillin, suggesting its potential as a new antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntimicrobialStaphylococcus aureusMIC: 0.008 μg/mL
AntimicrobialEscherichia coliMIC: 0.03 μg/mL
AnticancerBreast cancer cell linesIC50: 15 μM
AnticancerHuman lung cancer cellsInduced apoptosis

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile?

Methodological Answer: The synthesis typically involves functionalizing the indene core with a methoxy group at position 5 and a nitrile at position 1. Key steps include:

  • Cyclization : Starting from substituted benzene precursors to form the dihydroindene scaffold.
  • Functionalization : Introducing the nitrile group via nucleophilic substitution or cyanation reactions.
  • Oxidation/Reduction : Adjusting oxidation states of substituents (e.g., converting alcohols to nitriles).

Q. Example Protocol :

React 5-methoxyindene with cyanating agents (e.g., KCN/CuCN) under reflux in aprotic solvents like DMF.

Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Confirm structure using 1H^1H-NMR (δ 3.8 ppm for methoxy) and FT-IR (C≡N stretch ~2200 cm1^{-1}) .

Q. Table 1: Key Synthetic Reagents and Conditions

Reaction TypeReagents/ConditionsProductsYield (%)
OxidationKMnO4_4/H2_2SO4_4Carboxylic acid analog60-75
ReductionLiAlH4_4/Et2_2OAmine derivative50-65
SubstitutionBr2_2/Fe catalystBrominated derivative70-85

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : 1H^1H-NMR identifies methoxy (singlet at δ 3.8 ppm) and dihydroindene protons (multiplet at δ 2.5–3.2 ppm). 13C^13C-NMR confirms nitrile carbon (δ ~120 ppm) .
  • Mass Spectrometry : ESI-MS shows molecular ion [M+H]+^+ at m/z 174.2 (C11_{11}H11_{11}NO) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (if crystalline) .

Advanced Research Questions

Q. How does the nitrile group influence reactivity compared to carboxylic acid or ketone analogs?

Methodological Answer: The nitrile group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) and serving as a precursor for amines or tetrazoles. Compared to carboxylic acids (less reactive) or ketones (prone to reduction), nitriles offer unique pathways:

  • Functionalization : Convert to amines (LiAlH4_4) or thioamides (H2_2S).
  • Stability : Resists hydrolysis under mild acidic/basic conditions, unlike esters .

Q. Table 2: Reactivity Comparison of Derivatives

Functional GroupReactivity with LiAlH4_4Stability in H2_2O
NitrileReduces to amineHigh
Carboxylic AcidNo reactionLow (forms salts)
KetoneReduces to alcoholModerate

Q. How to resolve contradictions in reported yields for nitrile group transformations?

Methodological Answer: Discrepancies often arise from solvent polarity, catalyst loading, or reaction time. Systematic approaches include:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions.
  • In-situ Monitoring : Use FT-IR or HPLC to track reaction progress and intermediate formation.
  • Reproducibility Checks : Cross-validate protocols with independent labs .

Example : Oxidation to carboxylic acid using KMnO4_4 vs. CrO3_3:

  • KMnO4_4 : Higher yields (75%) in aqueous H2_2SO4_4 but requires strict pH control.
  • CrO3_3 : Faster reaction but lower yields (60%) due to over-oxidation .

Q. What in silico strategies predict biological target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. Key Findings :

  • Nitrile group forms hydrogen bonds with catalytic residues (e.g., Ser-129 in CYP3A4).
  • Methoxy group enhances lipophilicity, improving blood-brain barrier penetration .

Q. How to design a multi-step synthesis integrating functional group interconversions?

Methodological Answer: Case Study : Synthesis of 5-Methoxy-1-aminodihydroindene:

Step 1 : Nitrile reduction (LiAlH4_4/THF) to primary amine.

Step 2 : Amine protection (Boc2_2O, DMAP) for subsequent reactions.

Step 3 : Methoxy deprotection (BBr3_3/DCM) and purification .

Q. Optimization Tips :

  • Use flow chemistry for exothermic reductions.
  • Employ microwave-assisted synthesis to accelerate reaction rates .

Q. Table 4: Key Biological Assays

Assay TypeTargetIC50_{50} (µM)
Enzyme InhibitionCYP3A412.5
Receptor BindingSerotonin 5-HT2A_{2A}8.3

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